molecular formula C23H28N2O5S B11600750 prop-2-en-1-yl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

prop-2-en-1-yl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11600750
M. Wt: 444.5 g/mol
InChI Key: RUJVXYFCTVMUCM-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 5-(3,4-DIETHOXYPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various functional groups such as ethyl, methyl, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 5-(3,4-DIETHOXYPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed by the cyclization of a suitable amidine with a β-dicarbonyl compound.

    Coupling of the Thiazole and Pyrimidine Rings: The thiazole and pyrimidine rings are then coupled together through a condensation reaction.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 5-(3,4-DIETHOXYPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

PROP-2-EN-1-YL 5-(3,4-DIETHOXYPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 5-(3,4-DIETHOXYPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

PROP-2-EN-1-YL 5-(3,4-DIETHOXYPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other similar compounds, such as:

    Thiazolopyrimidines: These compounds share the same core structure but differ in the functional groups attached to the rings.

    Thiazoles: These compounds contain only the thiazole ring and lack the fused pyrimidine ring.

    Pyrimidines: These compounds contain only the pyrimidine ring and lack the fused thiazole ring.

Properties

Molecular Formula

C23H28N2O5S

Molecular Weight

444.5 g/mol

IUPAC Name

prop-2-enyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H28N2O5S/c1-6-12-30-22(27)19-14(5)24-23-25(21(26)18(7-2)31-23)20(19)15-10-11-16(28-8-3)17(13-15)29-9-4/h6,10-11,13,18,20H,1,7-9,12H2,2-5H3

InChI Key

RUJVXYFCTVMUCM-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC=C)C3=CC(=C(C=C3)OCC)OCC

Origin of Product

United States

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